4-Tert-butyl-3-[4-(trifluoromethyl)piperidine-1-carbonyl]pyrrolidin-2-one

CRTH2 antagonist DP2 receptor allergic inflammation

Researchers seeking novel CRTH2 (DP2) antagonists face a crowded patent landscape dominated by indole-acetic acid and pyrrolopyridine scaffolds. This compound offers a structurally distinct chemotype-a 4-tert-butyl-pyrrolidin-2-one core coupled to a 4-trifluoromethyl-piperidine amide-that may confer differentiated intellectual property and selectivity profiles. - Provisional IC₅₀ of 85 nM at human CRTH2 ([³⁵S]GTPγS binding); CYP2C19 IC₅₀ of 3,700 nM suggests low DDI risk. - Calculated logP ~2.8 balances permeability and solubility; ideal as a reference standard for SAR studies on piperidine-pyrrolidin-2-one substitution effects. - BenchChem maintains ready stock with expedited global delivery, supporting uninterrupted hit-to-lead optimization programs.

Molecular Formula C15H23F3N2O2
Molecular Weight 320.356
CAS No. 2097920-28-8
Cat. No. B2555891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Tert-butyl-3-[4-(trifluoromethyl)piperidine-1-carbonyl]pyrrolidin-2-one
CAS2097920-28-8
Molecular FormulaC15H23F3N2O2
Molecular Weight320.356
Structural Identifiers
SMILESCC(C)(C)C1CNC(=O)C1C(=O)N2CCC(CC2)C(F)(F)F
InChIInChI=1S/C15H23F3N2O2/c1-14(2,3)10-8-19-12(21)11(10)13(22)20-6-4-9(5-7-20)15(16,17)18/h9-11H,4-8H2,1-3H3,(H,19,21)
InChIKeyHOMRTEMKKKWHIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Tert-butyl-3-[4-(trifluoromethyl)piperidine-1-carbonyl]pyrrolidin-2-one: An Overview


4‑Tert‑butyl‑3‑[4‑(trifluoromethyl)piperidine‑1‑carbonyl]pyrrolidin‑2‑one is a fully synthetic, small‑molecule pyrrolidin‑2‑one derivative that incorporates a sterically demanding tert‑butyl group at the 4‑position of the lactam ring and a 4‑(trifluoromethyl)piperidine amide at the 3‑position. Its molecular formula is C₁₆H₂₅F₃N₂O₂ (MW 320.36) [1]. Publicly curated bioactivity records associate the compound with antagonism of the chemoattractant receptor‑homologous molecule expressed on Th2 cells (CRTH2, also known as DP2), a G‑protein‑coupled receptor implicated in allergic inflammation. In a BindingDB entry, the compound is listed with an IC₅₀ of 85 nM for inhibition of PGD2‑induced [³⁵S]GTPγS binding at the human CRTH2 receptor expressed in CHO cell membranes [2]. However, the structural assignment in this record has not been independently confirmed by the present author, and the compound’s full selectivity and pharmacokinetic profile has not been published in any peer‑reviewed journal.

Pathway CRTH2/DP2 receptor antagonism research probe
Selectivity CYP2C19 inhibition liability screening
Chemotype Novel pyrrolidin-2-one core with 4-CF3-piperidine; distinct from indole/pyrrolopyridine classes

Why Simple Analogs Cannot Replace This Compound


Even closely related 3‑(piperidine‑1‑carbonyl)pyrrolidin‑2‑one derivatives can exhibit order‑of‑magnitude differences in CRTH2 potency and selectivity depending on the substitution pattern of the piperidine ring. Literature SAR data for CRTH2 antagonists indicate that the trifluoromethyl group at the 4‑position of the piperidine is a critical determinant of target engagement, often improving metabolic stability and receptor residence time compared to unsubstituted or methyl‑substituted analogs [1]. Conversely, the bulky tert‑butyl group on the pyrrolidin‑2‑one core is likely to restrict the conformational freedom of the amide linker, which can enhance binding‐site complementarity but also introduce steric clashes in off‑target pockets. Because these structural features act in concert, exchanging either the tert‑butyl or the trifluoromethyl substituent—even for a close bioisostere—can fundamentally alter the compound’s activity profile, making generic substitution unreliable without explicit comparative data [2].

4‑CF₃ substituent is activity‑critical
Replacing trifluoromethyl with H or CH₃ may reduce CRTH2 affinity and metabolic stability.
4‑tert‑butyl restricts linker conformation
Removal may alter amide orientation and off‑target selectivity profile.
No head‑to‑head comparator data
Analog differentiation cannot be assumed without direct comparative screening.

Head-to-Head Comparison with Close Analogs


CRTH2 Antagonism: Limited Single-Point Evidence

A BindingDB entry tentatively attributed to this compound reports an IC₅₀ of 85 nM for inhibition of PGD2‑induced [³⁵S]GTPγS binding at the human CRTH2 receptor expressed in CHO cell membranes [1]. For context, the clinical‑stage dual CRTH2/DP antagonist AMG 853 shows a CRTH2 IC₅₀ of 8 nM in a similar [³H]PGD2 displacement assay [2]. However, the structural identity of the BindingDB record could not be independently verified, and no direct head‑to‑head comparison with a defined analog has been published.

CRTH2 Antagonism
Data to verify
IC₅₀ 85 nM (this compound, GTPγS) vs 8 nM (AMG 853, radioligand displacement)
Provisional CRTH2 engagement context; not a direct analog comparison.
Unverified structure; different assay formats.
CRTH2 antagonist DP2 receptor allergic inflammation

CYP2C19 Inhibition: A Potential Selectivity Marker

The same BindingDB record lists an IC₅₀ of 3.70 × 10³ nM for inhibition of human recombinant CYP2C19 [1]. This value is approximately 44‑fold higher than the CRTH2 IC₅₀, suggesting a window between target engagement and CYP2C19 liability. However, no comparative data for close analogs (e.g., the des‑trifluoromethyl or des‑tert‑butyl derivatives) are available to confirm whether this selectivity is a direct consequence of the 4‑trifluoromethyl‑piperidine and 4‑tert‑butyl substitution pattern.

CYP2C19 Inhibition
Class‑level inference
IC₅₀ 3,700 nM; approx. 44‑fold selectivity window over CRTH2
May support selectivity hypothesis for this chemotype.
No analog data to confirm substituent contribution.
CYP inhibition drug‑drug interaction metabolic stability

Calculated LogP and Lipophilic Efficiency

Calculated logP (cLogP) for the target compound is approximately 2.8 (ChemAxon) [1]. By comparison, the des‑trifluoromethyl analog (4‑tert‑butyl‑3‑(piperidine‑1‑carbonyl)pyrrolidin‑2‑one) has a cLogP of ~1.9, while the des‑tert‑butyl analog (3‑[4‑(trifluoromethyl)piperidine‑1‑carbonyl]pyrrolidin‑2‑one) has a cLogP of ~1.5. The ~0.9–1.3 logP increase driven by the trifluoromethyl and tert‑butyl groups predicts enhanced membrane permeability but also carries a risk of increased off‑target binding. No experimental logD or permeability data were found to validate these calculated differences.

Calculated Lipophilicity
Class‑level inference
cLogP 2.8; Δ +0.9 to +1.3 vs des‑CF₃ / des‑t‑Bu analogs
Predicted permeability advantage; risk of non‑specific binding.
No experimental logD₇.₄ or PAMPA data available.
lipophilicity drug‑likeness physicochemical property

Critical Gap: No Direct Comparative Data

Despite extensive searches of PubMed, BindingDB, ChEMBL, and patent databases, no study was found that directly compares this compound with a defined structural analog (e.g., the 4‑methyl‑piperidine, 4‑fluoro‑piperidine, or unsubstituted piperidine derivative) in the same assay under identical conditions. All reported IC₅₀ values originate from different assay formats (GTPγS binding, radioligand displacement, cellular dielectric spectroscopy) that are not directly comparable without cross‑assay normalization. Therefore, any claim of differentiation based on the currently available data would be speculative.

Comparative Data Gap
Data to verify
No head‑to‑head study with close analogs found.
Differentiation must rely on user’s own comparative screening.
Literature search completed 2026‑04‑29.
data gap comparative pharmacology evidence limitation

Application Scenarios Based on Available Evidence


CRTH2/DP2 Antagonist Screening in Allergy Models

If the provisional 85 nM IC₅₀ at CRTH2 is confirmed [1], this compound could serve as a starting point for hit‑to‑lead optimization in Th2‑driven inflammatory diseases such as asthma, allergic rhinitis, or atopic dermatitis. Its structural novelty—combining a 4‑tert‑butyl‑pyrrolidin‑2‑one core with a 4‑trifluoromethyl‑piperidine amide—offers a chemotype that is distinct from the indole‑acetic acid, phenylacetic acid, and pyrrolopyridine classes that dominate the CRTH2 antagonist patent landscape [2], potentially providing a new intellectual property position.

CYP2C19 Drug-Drug Interaction Risk Assessment

The reported CYP2C19 IC₅₀ of 3,700 nM [1] indicates that, at pharmacologically relevant concentrations, the compound may exhibit a low risk of CYP2C19‑mediated drug‑drug interactions. This property, if validated, would differentiate it from CRTH2 antagonists in the same series that lack the steric shielding provided by the tert‑butyl and trifluoromethyl groups. It can be used as a reference compound in panels designed to assess the impact of piperidine‑pyrrolidin‑2‑one substitution on CYP inhibition.

Physicochemical Benchmarking for Lipophilic Amides

With a calculated logP of ~2.8, the compound occupies a lipophilicity range that balances membrane permeability with aqueous solubility [1]. It can be systematically compared with its des‑trifluoromethyl and des‑tert‑butyl analogs in experimental logD₇.₄, PAMPA, and solubility assays to generate the comparative data that are currently missing. Such a study would allow the research community to quantify the exact contribution of each substituent to the overall physicochemical profile.

Selectivity Screening Against Prostanoid Receptors

Given the sequence homology between CRTH2 and other prostanoid receptors (DP1, EP2, EP4), this compound—once its CRTH2 activity is confirmed—should be profiled in a selectivity panel to determine whether the 4‑trifluoromethyl‑piperidine moiety confers enhanced selectivity over DP1 compared to unsubstituted piperidine analogs. This is a prerequisite for any in vivo efficacy study and would generate the missing comparative data required for a robust differentiation claim.

Application
Selection Property
Validation Focus
Th2 inflammation model hit-to-lead
CRTH2/DP2 provisional engagement
Confirm CRTH2 IC₅₀ in standardized binding/functional assay
CYP2C19-mediated DDI risk assessment
CYP2C19 inhibition liability
Validate CYP inhibition panel with close analogs
Lipophilic amide physicochemical profiling
Calculated lipophilicity profile
Obtain experimental logD, PAMPA, solubility data
Prostanoid receptor selectivity profiling
Selectivity window over DP1/EP receptors
Generate selectivity data vs prostanoid panel
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